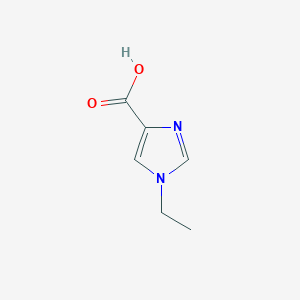

1-ethyl-1H-imidazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-3-5(6(9)10)7-4-8/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKQLHRGJVYPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71925-07-0 | |

| Record name | 1-ethylimidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Therapeutic Potential of 1-Ethyl-1H-imidazole-4-carboxylic Acid Derivatives

Executive Summary

The 1-ethyl-1H-imidazole-4-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its unsubstituted imidazole counterparts due to the specific steric and lipophilic properties conferred by the N1-ethyl group.[1] While historically anchored by the respiratory stimulant Ethimizol (a 4,5-dicarboxamide derivative), recent high-throughput screening and rational drug design campaigns have repositioned this moiety as a critical building block for Androgen Receptor (AR) antagonists in prostate cancer, anti-tubercular agents , and Sirtuin-6 (SIRT6) modulators .

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and therapeutic applications of this scaffold, providing researchers with actionable protocols for derivative synthesis and biological validation.

Chemical Foundation & SAR Analysis

The therapeutic versatility of this compound stems from its ability to act as a bioisostere for amide/ester linkages while maintaining a specific dipole orientation.[1]

The Pharmacophore

-

N1-Ethyl Group: Unlike a methyl or hydrogen substituent, the ethyl group provides a critical balance of lipophilicity (

) for blood-brain barrier (BBB) penetration (relevant for neuro-active derivatives like Ethimizol) and steric bulk to fill hydrophobic pockets in nuclear receptors (relevant for AR antagonists).[1] -

C4-Carboxylic Acid: This moiety serves as the primary "warhead" handle.[1] Derivatization into amides or esters allows for hydrogen bond donor/acceptor modulation.[1]

-

C2/C5 Positions: These positions are often left unsubstituted to maintain low molecular weight or substituted with aryl groups to enhance

stacking interactions with target proteins.[1]

Structural Logic Visualization

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the this compound scaffold.[1]

Therapeutic Verticals

Oncology: Androgen Receptor (AR) Antagonists

Recent patent literature (e.g., US 8,975,254 ) identifies 1-ethyl-1H-imidazole-4-carboxamide derivatives as potent AR antagonists.[1] In castration-resistant prostate cancer (CRPC), the AR often mutates or overexpresses.[1]

-

Mechanism: The imidazole core mimics the steroid ring geometry, while the N1-ethyl group anchors the molecule within the ligand-binding domain (LBD) of the AR, preventing helix 12 folding and subsequent co-activator recruitment.

-

Key Derivative: N-substituted carboxamides where the amide nitrogen is linked to bulky aryl or pyrazole groups.[1]

Neurology: Nootropics & Respiratory Stimulation

The historical anchor of this class is Ethimizol (1-ethyl-N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide).[1]

-

Mechanism:

-

PDE Inhibition: Inhibits phosphodiesterases, increasing intracellular cAMP levels in neurons.[1]

-

Adenosine Antagonism: Blocks adenosine receptors, promoting wakefulness and respiratory drive without the jitteriness associated with xanthines.

-

-

Clinical Status: Used in specific regions (e.g., Russia) for respiratory depression and as a memory enhancer.[2]

Infectious Disease: Anti-Tubercular Agents

Ethyl 1H-imidazole-4-carboxylate derivatives have shown promise against Mycobacterium tuberculosis.[1]

-

Mechanism: Disruption of mycolic acid biosynthesis pathways.[1] The ethyl ester acts as a prodrug, hydrolyzed intracellularly to the active carboxylic acid, which chelates essential metal cofactors in mycobacterial enzymes.

Mechanism of Action: AR Signaling Pathway

The following diagram illustrates how 1-ethyl-1H-imidazole-4-carboxamide derivatives intervene in the Androgen Receptor signaling cascade in prostate cancer cells.

Figure 2: Mechanism of Androgen Receptor antagonism by 1-ethyl-imidazole derivatives, preventing nuclear translocation and transcription.[1]

Experimental Protocols

Synthesis of this compound

Rationale: Commercial supplies can be impure.[1] De novo synthesis ensures high purity for biological assays.[1]

Reagents: Ethyl isocyanoacetate, Triethyl orthoformate, Ethylamine.

-

Cyclization:

-

Mix ethyl isocyanoacetate (1.0 eq) with triethyl orthoformate (1.2 eq) and ethylamine (1.1 eq) in ethanol.

-

Catalyst: Add catalytic amount of acetic acid.[1]

-

Conditions: Reflux for 4–6 hours.[1]

-

Mechanism: The amine condenses with the orthoformate to form an amidine intermediate, which undergoes [3+2] cycloaddition with the isocyanoacetate.

-

-

Hydrolysis (Optional for Acid):

-

Treat the resulting ethyl ester with 1M NaOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours.

-

Acidify with 1M HCl to pH 3 to precipitate the free acid.[1]

-

-

Purification: Recrystallize from ethanol/water.

Androgen Receptor (AR) Competitive Binding Assay

Rationale: To validate the antagonistic potential of synthesized derivatives.

Materials:

-

Rat Prostate Cytosol (source of AR).

-

[^3H]-Methyltrienolone (R1881) (Radioligand).[1]

Protocol:

-

Preparation: Incubate rat prostate cytosol with [^3H]-R1881 (1 nM) in the presence or absence of increasing concentrations (

to -

Incubation: 18 hours at 4°C to reach equilibrium.

-

Separation: Add dextran-coated charcoal to absorb unbound ligand. Centrifuge at 3000g for 10 min.

-

Quantification: Measure radioactivity in the supernatant using liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Concentration] to determine

.

Future Outlook & Clinical Relevance

The this compound scaffold is transitioning from "old school" respiratory stimulants to precision oncology.[1]

-

High Priority: Development of non-steroidal AR antagonists that resist mutation-driven resistance in prostate cancer.[1]

-

Medium Priority: SIRT6 activators for metabolic disorders, leveraging the imidazole core to chelate zinc in the deacetylase active site.

-

Low Priority: Respiratory stimulants (due to narrow therapeutic index compared to modern alternatives).[1]

Researchers are advised to screen 4-carboxamide derivatives against a panel of nuclear receptors (AR, GR, PR) to assess selectivity early in the development pipeline.

References

-

US Patent 8,975,254. Androgen receptor modulating compounds.[1][3] (2015).[1][4] Assignee: Orion Corporation.[1] Link

-

PubChem Compound Summary. Ethimizol (CID 6168).[1] National Center for Biotechnology Information.[1] Link

-

Mishra, C.B., et al. Marine-derived imidazoles as potential pharmacophores: A review. Marine Drugs, 2017.[5] (Discusses general imidazole-4-carboxylate antimycobacterial activity). Link

-

Sigma-Aldrich. this compound Product Sheet. (CAS 71925-07-0).[1] Link

-

Sociali, G., et al. SIRT6 deacetylase activity plays a role in glucose homeostasis. (Context for imidazole-based Sirtuin modulators). Link

Sources

Literature review of imidazole-4-carboxylic acid analogs

An In-Depth Technical Guide to Imidazole-4-Carboxylic Acid Analogs: Synthesis, Therapeutic Mechanisms, and Structure-Activity Relationships

Authored by a Senior Application Scientist

Foreword: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are termed "privileged structures" for their innate ability to interact with a wide array of biological targets in a specific and high-affinity manner. The imidazole ring is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, including its aromatic character and amphoteric nature, allow it to engage in a diverse range of non-covalent interactions, such as hydrogen bonding and metal coordination.[3][4] When this versatile heterocycle is functionalized with a carboxylic acid at the 4-position, it gives rise to the imidazole-4-carboxylic acid core—a motif that serves as a powerful starting point for the rational design of highly targeted therapeutics.

This technical guide provides an in-depth exploration of imidazole-4-carboxylic acid analogs for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to delve into the causality behind synthetic choices, the intricacies of their mechanisms of action, and the critical structure-activity relationships (SAR) that govern their efficacy. Our focus is on providing not just information, but actionable intelligence to guide future discovery efforts.

Synthetic Strategies: From Core Construction to Analog Diversification

The generation of a diverse library of imidazole-4-carboxylic acid analogs hinges on two key stages: the efficient construction of the core heterocyclic system and the strategic functionalization of its key positions. Modern synthetic methodologies have significantly advanced these processes, enabling rapid and high-yield access to novel compounds.

Formation of the Imidazole-4-Carboxylate Core

While classical methods like the Debus synthesis (reacting glyoxal and ammonia) laid the groundwork for imidazole chemistry, they often suffer from low yields. Contemporary approaches, particularly those leveraging microwave assistance, have revolutionized the synthesis of the core scaffold, offering dramatic reductions in reaction times and significant improvements in yield.[5][6]

A prominent modern strategy is the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. This one-pot, multi-component procedure allows for the efficient synthesis of diversely functionalized imidazole-4-carboxylates from readily available starting materials like 1,2-diaza-1,3-dienes, primary amines, and aldehydes.[7][8] The use of microwave irradiation is a critical choice here; it directly couples with the polar molecules in the reaction mixture, leading to rapid, uniform heating that often surpasses the efficiency of conventional refluxing.[6][7] This not only accelerates the reaction but can also improve yields from a modest ~50% to over 75% in some cases.[7]

Another key industrial approach involves the cyclization of intermediates to form a 2-mercapto-imidazole derivative, which is subsequently desulfurized.[9] This pathway highlights a common challenge in heterocyclic synthesis: the strategic use of activating groups (like the mercapto group) that facilitate ring formation and are later removed to yield the desired product.

Key Functionalization and Derivatization Pathways

With the core scaffold in hand, the true power of this system is unlocked through its functionalization. The carboxylic acid at the C-4 position is the primary handle for derivatization into esters and amides, which are crucial for modulating pharmacokinetic properties and target engagement.

-

Amide and Ester Formation: The conversion of the C-4 carboxylic acid is fundamental. Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation.[10] Alternatively, imidazole carbamates have emerged as powerful and highly chemoselective reagents for esterification, providing a useful alternative to potentially hazardous reagents like diazoalkanes.[11] These derivatization strategies are not merely for diversification; they are critical for probing the binding pockets of target enzymes, where an ester might fit a hydrophobic pocket while an amide can form additional hydrogen bonds.

The diagram below illustrates a generalized workflow for the synthesis and derivatization of imidazole-4-carboxylic acid analogs, emphasizing the key stages of core formation and subsequent functionalization.

Caption: A generalized workflow for the synthesis of imidazole-4-carboxylic acid analogs.

Therapeutic Applications and Mechanisms of Action

The true value of the imidazole-4-carboxylic acid scaffold is demonstrated by the breadth of its biological activities. Analogs have been developed as highly potent and selective inhibitors of crucial enzymes implicated in oncology, inflammation, and cardiovascular disease.

Enzyme Inhibition: A Story of Targeted Disruption

The ability of the imidazole ring and the adjacent carboxylic acid to coordinate with metal ions and form hydrogen bonds makes this scaffold a premier choice for designing enzyme inhibitors.

2.1.1. Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling and represent one of the most important target classes in oncology.[12] Imidazole-based compounds have been successfully developed to target several kinases.

-

TAK1 Inhibitors: Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator of inflammatory and cell survival pathways, making it an attractive target in cancer and inflammatory diseases.[10] 2,4-disubstituted-1H-imidazole carboxamides have been identified as potent and highly selective TAK1 inhibitors. The imidazole core plays a crucial role by forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a classic interaction for Type I kinase inhibitors.[10]

-

CDK Inhibitors: Cyclin-dependent kinases (CDKs) are central to cell cycle regulation, and their dysregulation is a hallmark of cancer. Imidazole-4-N-acetamide derivatives have been developed as potent inhibitors of CDK2 and CDK9, with IC50 values in the submicromolar range.[13]

-

PI3K/Akt Pathway Inhibitors: The PI3K/Akt signaling pathway is a critical driver of cell proliferation and survival, and its aberrant activation is common in many cancers. Fused imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of this pathway, demonstrating the versatility of the imidazole core in creating complex, polycyclic inhibitors.[14][15]

The diagram below illustrates the inhibitory action of an imidazole derivative on a generic signaling pathway, such as the PI3K/Akt pathway, which is critical in cancer cell survival.

Caption: Inhibition of the PI3K/Akt signaling pathway by an imidazole-based analog.

2.1.2. Metalloprotease Inhibitors

Metalloproteases, particularly matrix metalloproteinases (MMPs), are zinc-dependent enzymes that degrade the extracellular matrix. Their overexpression is linked to cancer invasion, metastasis, and arthritis.[16][17] The imidazole-4-carboxylic acid scaffold is well-suited for inhibiting these enzymes. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can effectively chelate the catalytic zinc ion in the enzyme's active site, displacing the water molecule essential for peptide bond hydrolysis. This mechanism is central to the design of MMP inhibitors.

-

MMP-13 Inhibitors: Analogs based on a 2-oxo-imidazolidine-4-carboxylic acid hydroxyamide core have been developed as highly potent and selective inhibitors of MMP-13 (collagenase-3), an enzyme implicated in osteoarthritis. These compounds exhibit IC50 values in the low nanomolar range (e.g., 3-4 nM).[18] The hydroxamic acid moiety serves as a powerful zinc-binding group, while the imidazole-derived core provides the structural framework for achieving selectivity.

The following diagram illustrates the general mechanism of metalloprotease inhibition, where the key functional groups of the inhibitor coordinate with the active site zinc ion.

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iiste.org [iiste.org]

- 6. mdpi.com [mdpi.com]

- 7. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]

- 10. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 15. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 17. Development of new carboxylic acid-based MMP inhibitors derived from functionalized propargylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values and ionization behavior of 1-ethyl-1H-imidazole-4-carboxylic acid

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 1-Ethyl-1H-imidazole-4-carboxylic Acid

Introduction: The Critical Role of Ionization in Molecular Design

In the landscape of modern drug discovery and materials science, a molecule's physicochemical properties are paramount to its function and viability. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a compound's behavior in aqueous environments. The pKa governs solubility, membrane permeability, protein binding, and ultimately, the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. This guide provides a comprehensive technical exploration of this compound (CAS: 71925-07-0), a heterocyclic building block of significant interest.[1][2] We will dissect its structural components to predict its ionization profile, detail rigorous experimental protocols for empirical pKa determination, and touch upon computational methodologies that accelerate modern research. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's ionization characteristics.

Predictive Analysis from Chemical Structure

The ionization behavior of this compound is dictated by its two key functional groups: a carboxylic acid and an imidazole ring. A foundational analysis of these groups allows for a robust prediction of its pKa values.

-

The Carboxylic Acid Moiety (pKa₁): Carboxylic acids are archetypal organic acids, typically exhibiting pKa values in the range of 4 to 5.[3][4] The acidity of the carboxylic proton in this specific molecule is modulated by the electronic influence of the substituted imidazole ring. The imidazole ring acts as an electron-withdrawing group, which stabilizes the resulting carboxylate anion through an inductive effect. This stabilization facilitates the release of the proton, and therefore, we can predict that the pKa of this carboxylic acid will be on the lower end of the typical range, likely below 4.5. For comparison, the pKa of acetic acid is approximately 4.76, while the pKa of the carboxylic acid in amino acids is significantly lower (around 2.3) due to the inductive effect of the α-amino group.[5]

-

The Imidazole Moiety (pKa₂): The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[6][7] The unsubstituted imidazole ring has a pKa of approximately 7 for the protonation of its sp²-hybridized nitrogen and a pKa of around 14.5 for the deprotonation of the N-H proton.[6][7][8] In this compound, the nitrogen at position 1 (N1) is alkylated by an ethyl group, precluding its deprotonation. The ionizable center is therefore the nitrogen at position 3 (N3), which acts as a base. Its basicity is influenced by two competing factors:

-

The Ethyl Group (at N1): An electron-donating group, which slightly increases the electron density in the ring, thus marginally increasing the basicity of N3.

-

The Carboxylic Acid/Carboxylate Group (at C4): A powerful electron-withdrawing group, which significantly reduces the electron density of the ring system. This effect diminishes the ability of the N3 lone pair to accept a proton, thereby decreasing its basicity.

-

The strong electron-withdrawing nature of the carboxyl group is the dominant factor. Consequently, the pKa of the conjugate acid of this imidazole ring is expected to be substantially lower than the typical value of 7.

Predicted Ionization States

Based on this analysis, this compound will exist in three primary forms depending on the pH of the solution. Two macroscopic pKa values will govern the transitions between these states.

Summary of Predicted pKa Values

| Ionizable Group | Predicted pKa Range | Primary Influencing Factor |

| Carboxylic Acid (-COOH) | 3.5 - 4.5 | Inductive electron withdrawal by the imidazole ring. |

| Imidazolium (N3-H⁺) | 5.5 - 6.5 | Inductive electron withdrawal by the carboxylate group. |

Experimental Protocols for pKa Determination

While predictive analysis provides a valuable starting point, empirical determination is the gold standard for obtaining accurate pKa values. The following protocols describe robust, self-validating methods commonly employed in industrial and academic research.

Method 1: Potentiometric Titration

This is a high-precision, classic technique that directly measures pH changes as a function of added titrant volume.[9][10] The inflection points in the resulting titration curve correspond to the pKa values.

Causality Behind Experimental Choices:

-

Carbonate-Free Titrant: Sodium hydroxide solutions readily absorb atmospheric CO₂, forming carbonate, which can buffer the solution and obscure the true equivalence points. Using freshly prepared, standardized, and protected NaOH is critical for accuracy.[9]

-

Inert Atmosphere: Purging the sample solution with an inert gas like nitrogen or argon displaces dissolved CO₂, preventing interference, especially when titrating in the neutral to basic pH range.[11][12]

-

Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the total ionic strength of the solution. Adding a background electrolyte like KCl ensures that the ionic strength remains relatively constant throughout the titration, yielding more accurate and reproducible pKa values.[11]

Detailed Experimental Protocol:

-

Apparatus Setup:

-

Calibrate a high-resolution pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[11]

-

Use a combination pH electrode designed for precision measurements.

-

Employ an automated titrator or a Class A burette for accurate titrant delivery.

-

Place the titration vessel on a magnetic stirrer and use a stir bar for continuous mixing.

-

-

Reagent Preparation:

-

Analyte Solution: Accurately weigh and dissolve this compound in deionized, CO₂-free water to a concentration of approximately 1-10 mM. If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.[9]

-

Ionic Strength Adjuster: Prepare a 1.0 M solution of KCl. Add the appropriate volume to the analyte solution to achieve a final KCl concentration of 0.15 M.[11][12]

-

Titrants: Prepare and standardize 0.1 M HCl and 0.1 M carbonate-free NaOH solutions.

-

-

Titration Procedure:

-

Transfer a known volume (e.g., 25 mL) of the analyte solution to the titration vessel.

-

If titrating in both acidic and basic directions, first add a known excess of 0.1 M HCl to fully protonate both functional groups.

-

Begin purging the solution with nitrogen and continue throughout the experiment.

-

Titrate the solution with the standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence points (which appear as peaks).

-

The pH at the half-equivalence point (the volume of titrant exactly halfway to the equivalence point) is equal to the pKa.[11] The first half-equivalence point corresponds to pKa₁, and the second corresponds to pKa₂.

-

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore close to an ionizable center and is particularly advantageous for low-concentration samples or those with poor solubility.[9] The principle relies on the fact that the protonated and deprotonated forms of a molecule have distinct absorbance spectra.

Detailed Experimental Protocol:

-

Apparatus: A dual-beam UV-Vis spectrophotometer and a calibrated pH meter.

-

Reagent Preparation:

-

Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol).

-

Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 10) with constant ionic strength.

-

-

Procedure:

-

Prepare a series of samples by adding a small, identical aliquot of the stock solution to each buffer. The final analyte concentration should be low enough to be within the linear range of the Beer-Lambert law.

-

Measure the pH of each final solution.

-

Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution.

-

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at a chosen wavelength versus the measured pH. The resulting sigmoidal curve will have an inflection point equal to the pKa.[13][14]

-

The presence of a clean isosbestic point—a wavelength where the absorbance of all species in equilibrium is the same—is a strong indicator of a simple two-state equilibrium.[15]

-

Method 3: Capillary Electrophoresis (CE)

CE offers a high-throughput method for pKa determination that requires minimal sample and is robust against impurities.[16] The method measures the effective electrophoretic mobility of an analyte as a function of the pH of the background electrolyte.

Principle: The mobility of this compound will change as its net charge changes. At low pH, it is cationic (+1). As the pH increases past pKa₁, it becomes zwitterionic/neutral (0). As the pH increases further past pKa₂, it becomes anionic (-1). A plot of mobility versus pH generates a titration curve from which the pKa values can be derived as the inflection points.[16]

Computational Prediction Methodologies

In silico pKa prediction is a cornerstone of early-stage drug discovery, enabling the rapid screening of large virtual libraries.[17][18]

-

Empirical and QSAR-Based Methods: Software packages like ACD/pKa DB, Marvin, and Epik utilize large databases of experimentally determined pKa values.[17][18][19][20] They use algorithms that recognize the molecule's functional groups and apply corrections based on its structural environment to predict pKa. These methods are extremely fast and generally reliable for common chemical space.

-

Quantum Mechanics (QM) Methods: First-principles methods, such as those based on Density Functional Theory (DFT), calculate the Gibbs free energy difference between the protonated and deprotonated states of a molecule.[21][22] While computationally intensive, they are invaluable for novel scaffolds not represented in empirical databases and can provide deeper insight into electronic structure.

Conclusion and Outlook

This compound is a bifunctional molecule with two distinct ionization constants. Structural analysis predicts a pKa₁ for the carboxylic acid in the range of 3.5-4.5 and a pKa₂ for the imidazolium cation in the range of 5.5-6.5. This behavior results in a molecule that transitions from a net positive charge at low pH, to a neutral zwitterion at physiological pH, and finally to a net negative charge at basic pH.

For drug development professionals, this ionization profile has profound implications. The molecule's charge state around physiological pH (~7.4) will be predominantly anionic, which will strongly influence its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. Accurate determination of these pKa values is therefore not an academic exercise but a critical step in rational drug design. A multi-faceted approach, combining theoretical prediction with rigorous experimental validation by methods such as potentiometric titration or spectrophotometry, provides the most complete and reliable characterization of a molecule's ionization behavior.

References

-

TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati.

-

Wikipedia. Imidazole.

-

Norris, J. (2018). Acidity of carboxylic acids. YouTube.

-

PubChem. Imidazole. National Institutes of Health.

-

ChemicalBook. Imidazole CAS#: 288-32-4.

-

Fiveable. Imidazole Definition - Organic Chemistry Key Term.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

-

Sigma-Aldrich. This compound | 71925-07-0.

-

Sarmini, K., & Kenndler, E. (2008). Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis, 29(13), 2841-2851.

-

Analiza. Using Capillary Electrophoresis to Measure pKa.

-

Sigma-Aldrich. This compound | 71925-07-0.

-

Sílice (CSIC). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKaDetermination in Drug Discovery and Development.

-

Flórez, E., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing.

-

Chemagination. How to measure pKa by UV-vis spectrophotometry.

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration.

-

pKa chart.

-

Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...).

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

-

Advanced ChemBlocks. This compound.

-

Barrios-Collado, C., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry.

-

Schrödinger. Epik.

-

Farid, I., et al. (2023). Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv.

-

pKa of a dye: UV-VIS Spectroscopy.

-

de la Cruz, X., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics.

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software.

-

Molecular Discovery. MoKa - pKa modelling.

-

Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling.

-

Van der Pijl, R., et al. (2017). Development of Methods for the Determination of pKa Values. PMC.

-

Glavac, T., et al. (2009). A fast method for pKa determination by capillary electrophoresis. PubMed.

-

Chemistry LibreTexts. (2020). 21.2: Acidity of Carboxylic Acids.

-

Pearson+. A carboxylic acid ( pKa = 5) is 1011 times more acidic than an al....

-

ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

-

Lardi, S., et al. (2021). Using Atomic Charges to Describe the pK a of Carboxylic Acids. ACS Publications.

-

Chemistry Stack Exchange. (2015). amino acid pka of carboxylic acid.

Sources

- 1. This compound | 71925-07-0 [sigmaaldrich.com]

- 2. This compound 95% | CAS: 71925-07-0 | AChemBlock [achemblock.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Imidazole - Wikipedia [en.wikipedia.org]

- 8. Imidazole CAS#: 288-32-4 [m.chemicalbook.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. ishigirl.tripod.com [ishigirl.tripod.com]

- 15. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 16. analiza.com [analiza.com]

- 17. schrodinger.com [schrodinger.com]

- 18. acdlabs.com [acdlabs.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. chemaxon.com [chemaxon.com]

- 21. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

A Prospective Guide to the Single-Crystal X-ray Diffraction Analysis of 1-ethyl-1H-imidazole-4-carboxylic acid

This technical guide provides a comprehensive, field-proven framework for the crystal structure analysis of 1-ethyl-1H-imidazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed narrative on the causality behind experimental choices, ensuring a self-validating system of analysis from synthesis to final structural elucidation. While a definitive crystal structure for this specific molecule is not yet publicly available, this guide establishes a robust investigatory pathway, leveraging established principles and comparative data from closely related imidazole derivatives.

Introduction: The Significance of Imidazole Scaffolds

Imidazole derivatives are foundational components in a vast array of biologically active compounds and functional materials.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them critical pharmacophores and versatile ligands in coordination chemistry.[3][4] The compound this compound, a derivative of 1H-imidazole-4-carboxylic acid, is of particular interest. The addition of an ethyl group at the N1 position and a carboxylic acid at the C4 position introduces specific steric and electronic modifications that can profoundly influence its solid-state packing and intermolecular interactions.

A definitive understanding of the three-dimensional arrangement of molecules in the crystalline state is paramount for predicting physicochemical properties such as solubility, stability, and bioavailability.[5] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining this precise structural information. This guide, therefore, outlines the complete workflow for the crystal structure determination of this compound, from material synthesis to in-depth structural analysis.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of the title compound can be approached via the hydrolysis of its corresponding ester, ethyl 1-ethyl-1H-imidazole-4-carboxylate. This precursor can be synthesized through various established routes for N-alkylation of imidazole derivatives. A common and effective method involves the alkylation of ethyl imidazole-4-carboxylate.

Experimental Protocol: Synthesis

-

Alkylation of Ethyl Imidazole-4-carboxylate:

-

To a solution of ethyl imidazole-4-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.

-

Introduce an ethylating agent, for example, ethyl iodide or diethyl sulfate, to the stirred suspension.

-

Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting crude ethyl 1-ethyl-1H-imidazole-4-carboxylate by column chromatography.

-

-

Hydrolysis to this compound:

-

Dissolve the purified ethyl 1-ethyl-1H-imidazole-4-carboxylate in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[3][6][7][8]

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2.[6][7][8]

-

The desired this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like ethanol/water) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Create a saturated solution of the compound in one solvent. Place this solution in an open vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol:

-

Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded on a detector.[5]

-

Data Processing: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The processed data are used to solve the crystal structure. This is typically achieved using direct methods, which phase the reflections to generate an initial electron density map.[2]

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.[2]

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Hypothetical Crystallographic Data and Structure Analysis

As no public crystallographic data for this compound exists, the following table presents hypothetical, yet plausible, data based on known structures of similar imidazole derivatives.[1][9] This serves to illustrate the type of information obtained from a successful analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₈N₂O₂ |

| Formula Weight | 140.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.30 |

| b (Å) | 13.25 |

| c (Å) | 9.90 |

| β (°) | 102.0 |

| Volume (ų) | 935.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.495 |

| R-factor | ~0.05 |

Molecular Geometry

The analysis of the refined structure would provide precise bond lengths and angles. The imidazole ring is expected to be planar, a common feature in such heterocyclic systems.[1] The C-N and C-C bond lengths within the ring would be intermediate between single and double bonds, indicative of aromatic character. The geometry around the N1 nitrogen would be trigonal planar, consistent with its sp² hybridization.

Supramolecular Assembly and Hydrogen Bonding

A key aspect of the crystal structure analysis is understanding the intermolecular interactions that dictate the crystal packing. For this compound, the carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The imidazole ring also contains a nitrogen atom (N3) that can act as a hydrogen bond acceptor.

It is highly probable that the dominant interaction in the crystal lattice will be a strong O-H···N hydrogen bond between the carboxylic acid of one molecule and the N3 atom of a neighboring molecule. This would lead to the formation of infinite chains or discrete dimers. Additionally, weaker C-H···O interactions involving the ethyl group and the carboxylate oxygen atoms could further stabilize the crystal packing.

The following diagram illustrates a likely hydrogen-bonding motif.

Caption: Potential O-H···N Hydrogen Bonding Interaction.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure of this molecule. The subsequent analysis of this structure, focusing on molecular geometry and intermolecular interactions, will provide crucial insights into its solid-state behavior, informing its potential applications in pharmaceutical development and materials science. The principles and methodologies described herein are grounded in established crystallographic practices and provide a robust framework for the successful elucidation and interpretation of this and other related imidazole structures.

References

- Benchchem. A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles: A Focus on 2-Acetyl-4-Methylimidazole.

- SciSpace. Crystal Structures of two Imidazole Derivatives. Published January 1, 2003.

- ChemicalBook. 1H-Imidazole-4-carboxylic acid synthesis.

- IUCr Journals. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Published July 15, 2023.

- Sigma-Aldrich. This compound | 71925-07-0.

- Sigma-Aldrich. This compound | 71925-07-0.

- An-Najah Staff. Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. Published December 11, 2017.

- Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N.

- Google Patents. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

- Google Patents. CN102643237B - Method for preparing 1H-imidazole-4-formic acid.

- Advanced ChemBlocks. This compound.

- ChemicalBook. Ethyl imidazole-4-carboxylate | 23785-21-9.

- Semantic Scholar. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbo. Published October 14, 2021.

- ChemicalBook. 1H-Imidazole-4-carboxylic acid | 1072-84-0.

- ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Published April 15, 2004.

- PubChem. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080.

- MedChemExpress. 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.

Sources

- 1. scispace.com [scispace.com]

- 2. jsac.or.jp [jsac.or.jp]

- 3. 1H-Imidazole-4-carboxylic acid | 1072-84-0 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]

- 8. CN102643237B - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]

- 9. journals.iucr.org [journals.iucr.org]

Methodological & Application

Protocols for amide coupling using 1-ethyl-1H-imidazole-4-carboxylic acid

Application Note: High-Efficiency Amide Coupling of 1-Ethyl-1H-imidazole-4-carboxylic Acid

Executive Summary

Coupling this compound (EICA) with amines presents a unique set of challenges distinct from standard aliphatic or aromatic acid couplings. The presence of the basic imidazole nitrogen (pKa ~6.0–6.5 for the conjugate acid) creates a zwitterionic character in solution, significantly affecting solubility and the thermodynamics of activation.

This guide provides three field-validated protocols designed to overcome these barriers. Unlike generic guides, we focus on the mechanistic interference of the imidazole ring and provide self-validating workflows to ensure high yields.

Mechanistic Insight & Challenges

Before initiating synthesis, researchers must account for the specific electronic and physical properties of EICA.

| Parameter | Challenge | Mechanistic Implication |

| Solubility | High polarity / Zwitterionic tendency | Insoluble in non-polar solvents (DCM, Toluene). Requires dipolar aprotic solvents (DMF, DMSO, NMP). |

| Lewis Basicity | N3 Nitrogen is a Lewis Base | Can coordinate with metal catalysts or protonate, quenching reactive intermediates. Requires excess base (DIEA/NMM) to maintain free amine. |

| Nucleophilicity | Imidazole N3 is nucleophilic | Potential for N-acylation side reactions (though reduced by 1-ethyl substitution) or formation of unreactive N-acylimidazolium species if activation is too aggressive. |

Strategic Decision Tree

The following logic flow dictates the optimal protocol selection based on your specific amine partner and scale.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and substrate reactivity.

Detailed Experimental Protocols

Method A: The "Gold Standard" (HATU/DIEA)

Best for: Discovery chemistry, precious amines, and high-throughput parallel synthesis.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over HBTU/EDC because the aza-nitrogen in the benzotriazole ring stabilizes the active ester, accelerating the reaction with the amine before the basic imidazole ring of the starting material can interfere or cause racemization (though less of a concern at the 4-position).

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.1 – 1.2 equiv)

-

N,N-Diisopropylethylamine (DIEA) (3.0 equiv)

-

Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Protocol:

-

Dissolution (Critical): In a dried vial, dissolve This compound and HATU in anhydrous DMF.

-

Note: Do not add the amine yet. We are pre-activating the acid.[1]

-

-

Activation: Add 1.0 equiv of DIEA dropwise. Stir at room temperature for 5–10 minutes.

-

Visual Check: The solution should turn slightly yellow. If it remains cloudy, add DMSO dropwise until clear.

-

-

Coupling: Add the Amine followed by the remaining 2.0 equiv of DIEA .

-

Why 3.0 equiv total? 1 eq for the carboxylic acid, 1 eq to neutralize the amine salt (if used), and 1 eq to ensure the imidazole ring remains deprotonated and does not buffer the system.

-

-

Incubation: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.

-

Quench: Dilute with ethyl acetate.

Self-Validating Checkpoint:

-

LCMS: Look for the disappearance of the active ester (M+1 mass of acid + 99 Da for benzotriazole adduct if visible, or just consumption of acid).

-

Byproduct: If you see a peak corresponding to tetramethylguanidinium adduct (+ mass of amine), you added the reagents in the wrong order or the activation was too slow.

Method B: The "Scalable" Protocol (T3P® - Propylphosphonic Anhydride)

Best for: Multi-gram synthesis, avoiding column chromatography.

Rationale: T3P is a cyclic anhydride that drives coupling with very low epimerization. Crucially, its byproducts are water-soluble. Since the product contains a basic imidazole, standard acid/base extractions are tricky. T3P allows a cleaner workup without harsh pH swings.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

T3P (50% in EtOAc or DMF) (1.5 equiv)

-

Pyridine or N-Methylmorpholine (NMM) (4.0 equiv)

-

Solvent: EtOAc (if soluble) or DMF/EtOAc (1:1 mixture)

Protocol:

-

Charge: Combine the acid, amine, and base (Pyridine/NMM) in the solvent. Cool to 0°C.[2]

-

Addition: Add T3P solution dropwise over 10 minutes.

-

Exotherm Control: T3P coupling is exothermic. Controlling temperature prevents side reactions on the imidazole ring.

-

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup (The "Soft Wash"):

-

Dilute with EtOAc.

-

Wash with water (x2).[3]

-

Wash with saturated NaHCO3 (x2).

-

Wash with Brine (x1).

-

Avoid: Do NOT wash with 1N HCl. The product (imidazole) will protonate and extract into the aqueous layer, leading to yield loss.

-

Method C: The "Brute Force" Protocol (Acid Chloride)

Best for: Unreactive anilines or sterically hindered amines.

Rationale: Active esters (HATU) may not be electrophilic enough for hindered amines. Converting the acid to the acid chloride using Thionyl Chloride (

Protocol:

-

Chlorination: Suspend this compound in neat Thionyl Chloride (10 equiv).

-

Reflux: Heat to reflux (75°C) for 2 hours. The solid should dissolve, indicating formation of the acid chloride hydrochloride salt.

-

Isolation: Evaporate

under reduced pressure. Co-evaporate with Toluene (x2) to remove traces of acid.-

Product: You now have the Acid Chloride Hydrochloride salt. It is hygroscopic.[2] Use immediately.

-

-

Coupling: Dissolve the amine (1.0 equiv) and TEA (3.0 equiv) in DCM (or THF). Cool to 0°C.[2]

-

Addition: Add the crude acid chloride (dissolved in minimal DCM/THF) dropwise.

-

Workup: Quench with saturated

. Extract with DCM.

Purification & Analysis Strategy

The presence of the imidazole ring dictates the purification strategy. The product is a base .

Quantitative Data Summary: Solvent Compatibility

| Solvent | Solubility of Acid | Solubility of Product | Recommended Use |

| Water | Slight / pH dependent | Moderate | Avoid in workup unless pH > 8 |

| DCM | Insoluble | Soluble | Good for extraction (Method C) |

| EtOAc | Insoluble | Soluble | Good for extraction (Method B) |

| DMF/DMSO | Soluble | Soluble | Required for Reaction (Method A) |

Chromatography (Flash):

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM / Methanol /

(90:10:1). -

Note: The addition of Ammonia (

) or Triethylamine to the eluent is mandatory to prevent the imidazole product from streaking or sticking to the acidic silica.

Reverse Phase (Prep-HPLC):

-

Column: C18.

-

Modifier: Use Ammonium Bicarbonate (pH 10) or 0.1% Ammonia .

-

Avoid: TFA (Trifluoroacetic acid) buffers if you want the free base. If you use TFA, you will isolate the TFA salt, which may be hygroscopic and an oil.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Yield (Method A) | "Guanidinium" byproduct formation. | Pre-activate acid with HATU/DIEA for 5 mins before adding amine. |

| Product in Aqueous Layer | Acidic workup protonated the imidazole. | Re-adjust aqueous layer to pH 9-10 with NaOH and re-extract with DCM/IPA (3:1). |

| Starting Material Remains | Zwitterionic insolubility. | Switch solvent to DMSO or NMP. Ensure temperature is 40-50°C if stable. |

| Racemization | Over-activation. | Switch to T3P (Method B) and keep temp < 0°C during addition. |

Workflow Visualization

Figure 2: Critical workup logic to prevent product loss during extraction.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140–177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Organic Syntheses. (2017). Synthesis of Methyl (1H-imidazole-1-carbonyl)-L-alaninate. Organic Syntheses, 94, 150-166. Link (Demonstrates CDI activation of imidazole derivatives).

Sources

Using 1-ethyl-1H-imidazole-4-carboxylic acid as a ligand in MOFs

Application Note: 1-Ethyl-1H-Imidazole-4-Carboxylic Acid as a Ligand in Metal-Organic Frameworks

Abstract

This application note details the rational design, synthesis, and utilization of This compound (EtImC) as a bifunctional linker in Metal-Organic Frameworks (MOFs). Unlike its parent compound (1H-imidazole-4-carboxylic acid), EtImC possesses a blocked N1-position, forcing a specific bridging coordination mode that prevents chelation at the imidazole site. This guide provides a validated protocol for the regioselective synthesis of the ligand, followed by a solvothermal MOF assembly workflow. We address the critical challenge of 1,4- vs. 1,5-isomer separation and provide optimized parameters for crystallizing Zn(II) and Cu(II) frameworks suitable for gas storage and catalytic applications.

Introduction: Ligand Design Principles

The ligand This compound represents a strategic modification of the classic imidazole-4,5-dicarboxylic acid and 4-imidazolecarboxylic acid linkers. By alkylating the N1 position, the ligand loses its ability to act as a hydrogen bond donor at the imidazole ring, altering the supramolecular assembly and pore chemistry of the resulting MOF.

Key Functional Characteristics:

-

Asymmetry: The ligand is inherently asymmetric, reducing the likelihood of high-symmetry interpenetration which often reduces pore volume.

-

Bifunctional Coordination: It coordinates via the N3-imidazole nitrogen (soft donor) and the C4-carboxylate oxygen(s) (hard donor). This "heterotopic" nature makes it an excellent candidate for constructing heterometallic nodes or stepwise assembly processes.

-

Steric Control: The ethyl group projects into the pore or channel, potentially increasing the selectivity for hydrophobic guests (e.g., CO₂ over N₂) or stabilizing the framework against hydrolysis.

Protocol A: Regioselective Ligand Synthesis

The critical step in using this ligand is ensuring the correct isomer is synthesized. Alkylation of ethyl 4-imidazolecarboxylate can yield both the 1,4-isomer (target) and the 1,5-isomer (byproduct).[1] The following protocol maximizes the yield of the 1,4-isomer.

Reaction Scheme: Ethyl 4-imidazolecarboxylate + Et-I + K2CO3 → Ethyl 1-ethyl-1H-imidazole-4-carboxylate → (Hydrolysis) → EtImC

Materials:

-

Ethyl 4-imidazolecarboxylate (CAS: 23785-21-9)

-

Ethyl Iodide (EtI)

-

Potassium Carbonate (K₂CO₃, anhydrous)

-

Acetonitrile (MeCN, anhydrous)

-

Sodium Hydroxide (NaOH)

Step-by-Step Synthesis:

-

N-Alkylation:

-

Dissolve Ethyl 4-imidazolecarboxylate (10.0 mmol, 1.40 g) in anhydrous MeCN (50 mL) in a round-bottom flask.

-

Add K₂CO₃ (20.0 mmol, 2.76 g) and stir at room temperature for 30 minutes to deprotonate.

-

Add Ethyl Iodide (12.0 mmol, 0.96 mL) dropwise.

-

Critical Step: Heat the mixture to 60°C and stir for 12 hours. Note: Higher temperatures favor the thermodynamic product, but 60°C is optimized to minimize degradation.

-

Filter off the inorganic salts and evaporate the solvent under reduced pressure.[1]

-

-

Isomer Purification (Mandatory):

-

The crude oil contains a mixture of 1,4- and 1,5-isomers.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Ethyl Acetate/Hexane gradient (start 1:1, move to 100% EtOAc). The 1,4-isomer (Target) typically elutes after the 1,5-isomer due to higher polarity.

-

Validation: Verify using ¹H NMR. The C2-H proton of the 1,4-isomer typically shifts downfield compared to the 1,5-isomer. (Target NOE signal: Interaction between N-Ethyl and C5-H, not C2-H).

-

-

Hydrolysis:

-

Dissolve the purified ester (1,4-isomer) in THF/Water (1:1, 20 mL).

-

Add LiOH or NaOH (2.5 eq) and stir at room temperature for 4 hours.

-

Acidify to pH 3.0 using 1M HCl. The white precipitate is This compound .

-

Filter, wash with cold water, and dry in vacuo.

-

Protocol B: Solvothermal MOF Assembly

This protocol describes the synthesis of a Zn(II)-based MOF using EtImC. The procedure utilizes a mixed-solvent approach to balance the solubility of the metal salt and the organic ligand.

Experimental Workflow Diagram

Caption: Optimized solvothermal workflow for EtImC-Zn MOF crystallization.

Detailed Procedure:

-

Precursor Preparation:

-

Solution A: Dissolve Zn(NO₃)₂ · 6H₂O (0.2 mmol, 59.5 mg) in 2 mL of Ethanol.

-

Solution B: Dissolve EtImC (0.4 mmol, 56.0 mg) in 6 mL of DMF. Note: If solubility is poor, add 1 drop of dilute HNO₃ to assist, though this may slow nucleation.

-

-

Mixing & Solvothermal Reaction:

-

Combine Solution A and Solution B in a 20 mL scintillation vial or Teflon-lined autoclave.

-

Seal tightly and place in a programmable oven.

-

Temperature Profile:

-

Ramp to 100°C over 2 hours.

-

Hold at 100°C for 48 hours .

-

Cool to room temperature at a rate of 5°C/hour . Slow cooling is essential for obtaining single crystals suitable for X-ray diffraction.

-

-

-

Activation:

-

Decant the mother liquor. Wash crystals 3x with fresh DMF, then 3x with Ethanol over 2 days to exchange the pore solvent.

-

Activate under vacuum at 80°C for 12 hours. Avoid temperatures >150°C initially to prevent ligand decarboxylation.

-

Characterization & Data Interpretation

To validate the successful formation of the MOF, compare your results against these expected parameters.

| Technique | Parameter | Expected Observation | Interpretation |

| SCXRD | Crystal System | Monoclinic or Orthorhombic | Common for low-symmetry imidazole-carboxylate MOFs. |

| PXRD | Low Angle Peaks | 2θ = 5° - 10° | Indicates large d-spacing characteristic of porous frameworks. |

| FT-IR | COO- Stretch | 1550 - 1650 cm⁻¹ | Shift from free acid (1700 cm⁻¹) indicates metal coordination. |

| TGA | Weight Loss | < 100°C: Solvent loss> 300°C: Ligand decomp | Confirm thermal stability window for applications. |

Coordination Mode Analysis: In the resulting structure, the EtImC ligand typically acts as a µ₂-bridge . The carboxylate group binds to the metal cluster (e.g., a paddlewheel Zn₂ unit or single ion), while the N3 nitrogen coordinates to an adjacent metal center, extending the network into 2D sheets or 3D scaffolds.

Applications in Drug Development

While often used for gas storage, this specific MOF platform has high potential in drug delivery due to the biocompatibility of imidazole derivatives.

-

Pore Engineering: The ethyl group acts as a "gatekeeper," modulating the pore aperture size. This allows for the size-selective encapsulation of small molecule drugs (e.g., 5-Fluorouracil).

-

pH-Responsive Release: The imidazole-metal bond is sensitive to acidic environments (pH < 5). In tumor microenvironments (acidic), the coordination bond can hydrolyze, triggering the release of the payload.

References

-

Synthesis of Imidazole-4-Carboxylates

-

GuideChem. "Synthesis of Ethyl imidazole-4-carboxylate." Link

-

-

Regioselectivity in Alkylation

-

Coordination Chemistry of Imidazole-Carboxylates

-

Inorganic Chemistry. "Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands." Link

-

-

General MOF Synthesis Protocols

-

Royal Society of Chemistry. "Metal–organic frameworks in drug delivery: engineering versatile platforms." Link

-

-

Ligand Commercial Availability

Sources

Application Notes & Protocols: Esterification Methods for 1-ethyl-1H-imidazole-4-carboxylic acid

Abstract

This document provides a detailed guide for the synthesis of esters from 1-ethyl-1H-imidazole-4-carboxylic acid, a key building block in pharmaceutical and materials science research. We present and contrast two robust esterification methodologies: the classic Fischer-Speier acid-catalyzed reaction and the milder, carbodiimide-mediated Steglich esterification. Each protocol is accompanied by a discussion of its underlying mechanism, optimization strategies, and detailed, step-by-step instructions for reaction setup, work-up, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and reproducible methods for the derivatization of this important heteroaromatic carboxylic acid.

Introduction: The Challenge and Importance of Imidazole Ester Synthesis

This compound (CAS 71925-07-0) is a heterocyclic compound of significant interest. Its esters are precursors for a wide range of biologically active molecules and functional materials. The imidazole core, being both a weak base and an aromatic system, presents unique challenges to traditional esterification methods. The nitrogen atoms can be protonated under strongly acidic conditions or can act as competing nucleophiles, potentially leading to side reactions and purification difficulties.

Therefore, the selection of an appropriate esterification method is critical and depends on the stability of the substrate, the desired scale, and the nature of the alcohol being coupled. This guide explores two distinct, field-proven methods that address these challenges from different mechanistic standpoints.

Physicochemical Properties of Starting Material:

| Property | Value | Source |

| Compound Name | This compound | [1][2] |

| CAS Number | 71925-07-0 | [1][2] |

| Molecular Formula | C₆H₈N₂O₂ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Appearance | White to yellow solid | [1] |

| Storage | 2-8°C, sealed in dry conditions | [1] |

Method Selection: A Comparative Overview

Choosing the right esterification strategy is paramount for success. Below is a summary of the two protocols detailed in this guide, highlighting their relative strengths and weaknesses.

| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Steglich Esterification |

| Conditions | Harsh (reflux in strong acid) | Mild (room temperature, neutral pH) |

| Reagents | Excess alcohol, catalytic H₂SO₄ or TsOH | DCC/EDC, catalytic DMAP |

| Best Suited For | Simple, non-acid-sensitive primary and secondary alcohols.[3] | Acid-sensitive substrates, sterically hindered alcohols.[4][5] |

| Key Advantage | Inexpensive, simple reagents, ideal for large scale. | High yields, broad substrate scope, minimal side reactions.[6] |

| Key Disadvantage | Equilibrium-limited; requires removal of water or large excess of alcohol.[7] Not suitable for sensitive functional groups. | Reagents are more expensive; byproduct (DCU) removal is required.[5] |

| Work-up | Neutralization, extraction. | Filtration of urea byproduct, extraction. |

Protocol 1: Fischer-Speier Esterification

This method relies on the principle of driving a reversible reaction towards the product by using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst. The water produced during the reaction must be removed or its effect minimized to achieve high conversion.[3][7]

3.1. Reaction Mechanism

The Fischer esterification proceeds via a series of proton transfer and nucleophilic addition-elimination steps.[7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

Caption: Mechanism of Fischer-Speier Esterification.

3.2. Detailed Protocol: Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Materials and Reagents

| Reagent | CAS No. | Amount | M.W. | Moles |

| This compound | 71925-07-0 | 1.40 g | 140.14 | 10.0 mmol |

| Ethanol (absolute, anhydrous) | 64-17-5 | 50 mL | 46.07 | ~850 mmol |

| Sulfuric Acid (conc., 98%) | 7664-93-9 | 0.5 mL | 98.08 | ~9.2 mmol |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | ~100 mL | - | - |

| Ethyl Acetate | 141-78-6 | ~150 mL | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | ~10 g | - | - |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.40 g, 10.0 mmol).

-

Add absolute ethanol (50 mL). Stir the suspension.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring suspension. The mixture may warm up slightly.

-

Reaction: Heat the mixture to reflux (approx. 78°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent). The starting material is polar and should remain near the baseline, while the ester product will have a higher Rf value. The reaction typically takes 4-8 hours.

-

Work-up:

-

Once the reaction is complete (or has reached equilibrium), allow the flask to cool to room temperature.

-

Transfer the reaction mixture to a 250 mL beaker and cool in an ice bath.

-

Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8.

-

Most of the ethanol will be diluted, but it is best to remove it under reduced pressure using a rotary evaporator.

-

Transfer the resulting aqueous slurry to a separatory funnel.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.[8] A gradient elution system, starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol, is often effective. Adding a small amount (0.5-1%) of triethylamine to the eluent can prevent peak tailing by neutralizing acidic sites on the silica.[8]

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Steglich Esterification

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid. The reaction is catalyzed by a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[5][6]

4.1. Reaction Mechanism

The carboxylic acid first adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. In the key step, the nucleophilic catalyst (DMAP) attacks this intermediate to form an even more reactive acylpyridinium species ("active ester"). This intermediate is highly susceptible to nucleophilic attack by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. The DCC is converted into the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[5]

Caption: Mechanism of DMAP-catalyzed Steglich Esterification.

4.2. Detailed Protocol: Synthesis of Benzyl 1-ethyl-1H-imidazole-4-carboxylate

Materials and Reagents

| Reagent | CAS No. | Amount | M.W. | Moles |

| This compound | 71925-07-0 | 1.40 g | 140.14 | 10.0 mmol |

| Benzyl Alcohol | 100-51-6 | 1.20 mL | 108.14 | 11.0 mmol |

| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 2.27 g | 206.33 | 11.0 mmol |

| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122 mg | 122.17 | 1.0 mmol |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 50 mL | - | - |

| 0.5 N Hydrochloric Acid (aq.) | 7647-01-0 | ~100 mL | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | ~10 g | - | - |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.40 g, 10.0 mmol), benzyl alcohol (1.20 mL, 11.0 mmol), and DMAP (122 mg, 1.0 mmol).

-

Add anhydrous dichloromethane (50 mL) to dissolve the reagents.

-

Reagent Addition: Cool the flask in an ice bath (0°C). Add DCC (2.27 g, 11.0 mmol) to the solution in one portion. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Work-up:

-

Upon completion, filter the reaction mixture through a fritted funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel.

-

-

Extraction:

-

Wash the organic layer with 0.5 N HCl (2 x 50 mL) to remove any remaining DMAP and unreacted DCC.

-

Wash with saturated sodium bicarbonate solution (1 x 50 mL).

-

Wash with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by flash column chromatography on silica gel as described in Protocol 1.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Experimental Workflow

The overall process for both methods follows a similar path from starting materials to the final, purified product.

Caption: General experimental workflow for ester synthesis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion (Fischer) | Insufficient catalyst; reaction has not reached equilibrium; water present in reagents. | Add more acid catalyst. Increase reaction time. Use anhydrous alcohol and glassware. |

| Low or No Conversion (Steglich) | Inactive DCC/EDCI; insufficient DMAP. | Use fresh DCC/EDCI. Ensure at least 0.1 eq of DMAP is used. |

| Formation of N-Acylurea (Steglich) | Sterically hindered alcohol; slow reaction. | Increase the amount of DMAP (up to 0.3 eq). Increase reaction temperature slightly (e.g., to 40°C).[6] |

| Product Streaking on TLC Plate | Residual basicity/acidity of the imidazole product interacting with silica gel. | Add 0.5-1% triethylamine or acetic acid to the TLC eluent system to improve spot shape.[8] |

| Difficult Purification | DCU byproduct not fully removed (Steglich); product is highly polar. | Re-dissolve crude product in a minimal amount of DCM and chill to precipitate more DCU, then re-filter. Use a more polar solvent system for chromatography (e.g., DCM/MeOH). |

References

- Process for purifying imidazoles and imidazol-based agents by crystallisation.

-

Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal. [Link]

-

Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. [Link]

-

Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. [Link]

- Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.

-

Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications. [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

-